![molecular formula C15H13BrO B14023252 4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)
4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 4’ position, two methyl groups at the 2’ and 5’ positions, and an aldehyde group at the 3 position on the biphenyl structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4’ position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product by maintaining optimal reaction conditions throughout the process .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: 4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of probes for biological imaging and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde depends on its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the bromine atom .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,1’-biphenyl
- 2,5-Dimethyl-1,1’-biphenyl
- 3-Bromo-2’,5’-dimethyl-1,1’-biphenyl
Uniqueness
4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-donating and electron-withdrawing groups on the biphenyl structure allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C15H13BrO |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
3-(4-bromo-2,5-dimethylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H13BrO/c1-10-7-15(16)11(2)6-14(10)13-5-3-4-12(8-13)9-17/h3-9H,1-2H3 |
InChI Key |
WPLFZBZEGRXEGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



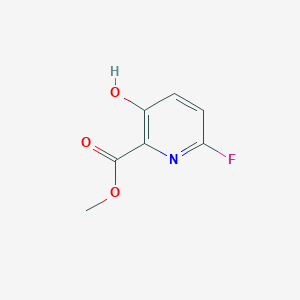
![Ethyl [dimethyl(phenyl)silyl]acetate](/img/structure/B14023194.png)

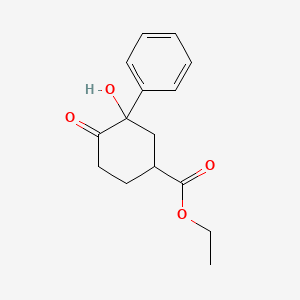

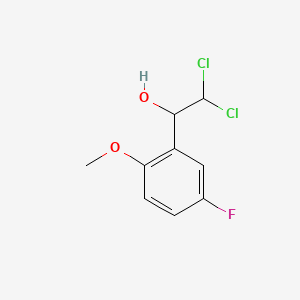


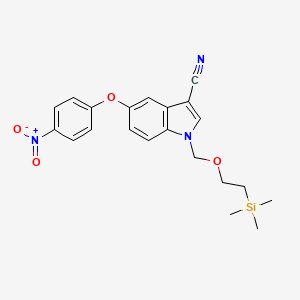
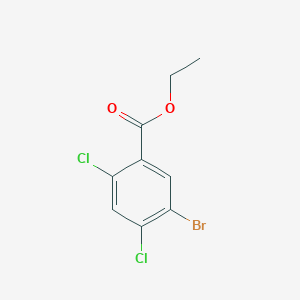
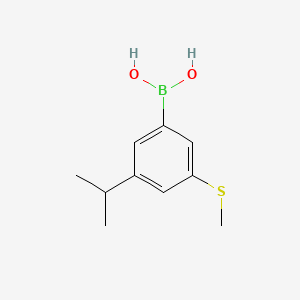
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)

